Cas no 52601-23-7 (1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride)
1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride
- AGN-PC-00ASKZ
- SureCN5473763
- CTK1E4383
- KB-64881
- 2-QUINUCLIDINECARBOXYLIC ACID HYDROCHLORIDE
- 1-Azabicyclo[2.2.2]octane-2-carboxylic acid
- 1-AZABICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID, (HYDROCHLORIDE) (1:1)
- hydrochloride
- 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
- AKOS037478282
- quinuclidine-2-carboxylic acid hcl
- 1-AZABICYCLO[2.2.2]OCTANE-2-CARBOXYLICACIDHYDROCHLORIDE
- (2S)-Quinuclidine-2-carboxylic acid hydrochloride (1:1)
- 1-Azabicyclo[2.2.2]octane-2-carboxylic acid,hydrochloride
- AS-37994
- 1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
- DTXSID30480917
- CS-0005671
- SY245308
- Quinuclidine-2-carboxylic acid hydrochloride
- SCHEMBL5473763
- Quinuclidine-2-carboxylic acid;hydrochloride
- 1-Azabicyclo[2.2.2]octane-2-carboxylic acid--hydrogen chloride (1/1)
- MFCD00168044
- AB92114
- 2-Quinuclidinecarboxylic acid, hydrochloride
- CS-B0592
- 1-Azabicyclo[2.2.2]octane-2-carboxylic acid HCl
- AB87003
- 52601-23-7
-
- MDL: MFCD00168044
- Inchi: 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H
- InChI Key: JOIJZJVAIURHGA-UHFFFAOYSA-N
- SMILES: Cl.OC(C1CC2CCN1CC2)=O
Computed Properties
- Exact Mass: 191.07142
- Monoisotopic Mass: 191.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Melting Point: 304-307 ºC (dec.)
- PSA: 40.54
1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00690-5g |
QUINUCLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE |
52601-23-7 | 95% | 5g |
$2000 | 2023-09-07 | |
| ChemScence | CS-0005671-1g |
Quinuclidine-2-carboxylic acid hydrochloride |
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$73.0 | 2022-04-27 | ||
| ChemScence | CS-0005671-5g |
Quinuclidine-2-carboxylic acid hydrochloride |
52601-23-7 | 5g |
$246.0 | 2022-04-27 | ||
| eNovation Chemicals LLC | D642016-5G |
1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride |
52601-23-7 | 97% | 5g |
$155 | 2024-07-21 | |
| eNovation Chemicals LLC | D642016-10G |
1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride |
52601-23-7 | 97% | 10g |
$260 | 2024-07-21 | |
| eNovation Chemicals LLC | D642016-25G |
1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride |
52601-23-7 | 97% | 25g |
$520 | 2024-07-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A932573-100mg |
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride |
52601-23-7 | 97% | 100mg |
¥139.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A932573-250mg |
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride |
52601-23-7 | 97% | 250mg |
¥208.00 | 2022-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A30050-5g |
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride |
52601-23-7 | 97% | 5g |
¥1057.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A30050-250mg |
1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride |
52601-23-7 | 97% | 250mg |
¥70.0 | 2023-09-09 |
1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride Suppliers
1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Additional information on 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
Introduction to 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride (CAS No. 52601-23-7)
1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 52601-23-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative has garnered attention due to its unique structural framework and potential applications in drug development, particularly in the design of novel therapeutic agents targeting neurological and cardiovascular disorders.
The molecular structure of 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride consists of a tricyclic system featuring a nitrogen atom embedded within a bicyclic framework, which contributes to its distinct conformational properties and binding characteristics. This structural motif is reminiscent of certain natural products and pharmacophores that have demonstrated efficacy in modulating biological pathways relevant to human health.
In recent years, there has been growing interest in the exploration of azabicycloalkanes as scaffolds for drug discovery. The rigid three-membered ring system in 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride provides a stable platform for further chemical modification, allowing medicinal chemists to append functional groups that enhance target specificity and pharmacokinetic profiles. Such modifications are crucial for optimizing drug-like properties, including solubility, metabolic stability, and oral bioavailability.
One of the most compelling aspects of 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is its potential as a precursor for the synthesis of bioactive molecules. Researchers have leveraged this compound to develop derivatives with enhanced affinity for specific biological targets. For instance, studies have indicated that analogs of this scaffold exhibit promising activity as ligands for ion channels and receptors involved in neurological disorders such as epilepsy and depression.
The hydrochloride salt form of 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride enhances its solubility in aqueous media, which is a critical factor for formulation development and therapeutic delivery. This improved solubility profile makes it an attractive candidate for oral and parenteral administration, broadening its therapeutic applicability.
Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds, including derivatives of 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride, against biological targets such as enzymes and receptors. These computational approaches have identified novel lead compounds with improved pharmacological profiles, paving the way for more efficient drug discovery pipelines.
In addition to its potential in central nervous system (CNS) disorders, 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride has shown promise in cardiovascular research. Preliminary studies suggest that certain derivatives may modulate vascular tone and inhibit platelet aggregation, making them candidates for the treatment of hypertension and thrombotic diseases.
The synthesis of 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride involves multi-step organic transformations that highlight the compound's synthetic versatility. The construction of the tricyclic framework typically employs cyclization reactions, followed by functional group interconversions to introduce the desired carboxylic acid and amine moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research purposes.
The pharmacological evaluation of 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride has revealed several interesting properties that contribute to its therapeutic potential. In vitro studies have demonstrated interactions with a variety of biological targets, including GABA receptors, which are implicated in anxiety and seizure disorders. Furthermore, the compound's ability to cross the blood-brain barrier suggests its suitability for treating CNS-related conditions.
One notable feature of 1-azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is its low toxicity profile observed in preclinical studies conducted on animal models. This favorable safety profile is essential for advancing into clinical trials and ultimately translating laboratory findings into viable therapeutic options for patients.
The future directions for research on 1-azabicyclo[3H].3-methylindolizinyl(5H)-indole](CAS No.: 52601 23 7)-carbonyl chloride](CAS No.: 52601 23 7)] include exploring its role as a chiral building block in asymmetric synthesis, which could lead to enantiomerically pure drugs with enhanced efficacy and reduced side effects.
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